molecular formula C22H31N3O4 B11046227 ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate

ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B11046227
M. Wt: 401.5 g/mol
InChI Key: SWOOPGKNVHQVGK-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then subjected to a series of reactions including alkylation, esterification, and cyclization to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability by minimizing waste and using greener solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

Ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C22H31N3O4

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H31N3O4/c1-6-29-21(27)24-11-9-23(10-12-24)15-20(26)25-19-8-7-17(28-5)13-18(19)16(2)14-22(25,3)4/h7-8,13-14H,6,9-12,15H2,1-5H3

InChI Key

SWOOPGKNVHQVGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)OC)C(=CC2(C)C)C

Origin of Product

United States

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